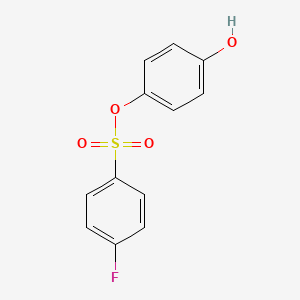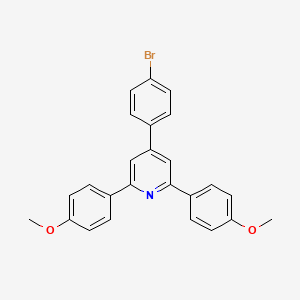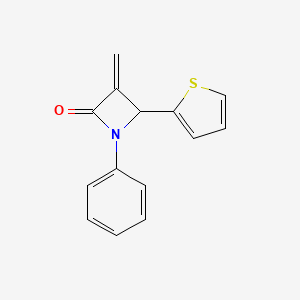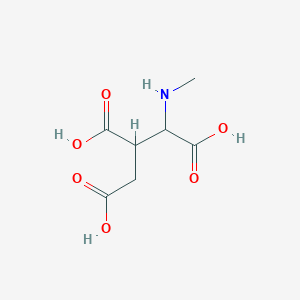![molecular formula C36H44O4Sn B14266990 Tetrakis[(2-phenylpropan-2-yl)oxy]stannane CAS No. 138694-78-7](/img/structure/B14266990.png)
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is an organotin compound with the molecular formula C({36})H({44})O(_{4})Sn It is characterized by the presence of four 2-phenylpropan-2-yloxy groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(2-phenylpropan-2-yl)oxy]stannane typically involves the reaction of tin(IV) chloride with 2-phenylpropan-2-ol in the presence of a base. The reaction proceeds as follows: [ \text{SnCl}_4 + 4 \text{C}9\text{H}{12}\text{O} \rightarrow \text{Sn}(\text{OC}9\text{H}{12})_4 + 4 \text{HCl} ] The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The 2-phenylpropan-2-yloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin dioxide, while substitution reactions can produce a variety of organotin compounds with different ligands.
Applications De Recherche Scientifique
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which Tetrakis[(2-phenylpropan-2-yl)oxy]stannane exerts its effects is not fully understood. it is believed to interact with molecular targets through coordination with metal centers. This interaction can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenyl-2-propanyl) orthosilicate
- Tetrakis(4-hydroxyphenyl)porphyrin
Uniqueness
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is unique due to its specific structure and the presence of 2-phenylpropan-2-yloxy groups
Propriétés
Numéro CAS |
138694-78-7 |
|---|---|
Formule moléculaire |
C36H44O4Sn |
Poids moléculaire |
659.4 g/mol |
Nom IUPAC |
tetrakis(2-phenylpropan-2-yloxy)stannane |
InChI |
InChI=1S/4C9H11O.Sn/c4*1-9(2,10)8-6-4-3-5-7-8;/h4*3-7H,1-2H3;/q4*-1;+4 |
Clé InChI |
FHRSYEZORXOMJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)O[Sn](OC(C)(C)C2=CC=CC=C2)(OC(C)(C)C3=CC=CC=C3)OC(C)(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)



![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)




![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
